Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 354793-04-7
VCID: VC2545567
InChI: InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14)
SMILES: COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

CAS No.: 354793-04-7

Cat. No.: VC2545567

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate - 354793-04-7

Specification

CAS No. 354793-04-7
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate
Standard InChI InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14)
Standard InChI Key NWNGKOXONKYINR-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Canonical SMILES COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2

Introduction

Chemical Identity and Nomenclature

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is precisely identified through various chemical identifiers and nomenclature systems as outlined in Table 1.1. The compound is registered under CAS number 354793-04-7 and possesses the molecular formula C₁₀H₈N₂O₄ . This heterocyclic compound contains a quinoxaline core structure with a methyl carboxylate substituent at position 6, and two carbonyl groups at positions 2 and 3.

Table 1.1: Chemical Identity of Methyl 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate

ParameterDetails
CAS Registry Number354793-04-7
Molecular FormulaC₁₀H₈N₂O₄
Molecular Weight220.18 g/mol
IUPAC NameMethyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate
Common SynonymsMethyl 2,3-dihydroxy-6-quinoxalinecarboxylate
MDL NumberMFCD11973607

The compound is also known by several synonyms in the scientific literature and commercial catalogs, reflecting slight variations in the way its structure can be described chemically . The IUPAC naming conventions provide the standard nomenclature, while various chemical supply companies may utilize alternative names in their catalogs.

Physical and Chemical Properties

Physical Properties

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate possesses distinct physical properties that influence its handling, storage, and potential applications in research settings. Table 2.1 summarizes the key physical characteristics of this compound based on available experimental and computational data.

Table 2.1: Physical Properties of Methyl 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate

PropertyValueReference
Physical StateSolid
Density1.5±0.1 g/cm³
Boiling Point511.2±45.0 °C at 760 mmHg
Flash Point263.0±28.7 °C
Vapor Pressure0.0±1.4 mmHg at 25°C
Refractive Index1.698
LogP2.65
Polar Surface Area (PSA)92.02 Ų

The relatively high boiling and flash points indicate thermal stability, while the moderate LogP value suggests a balance between hydrophilicity and lipophilicity, potentially affecting its solubility profiles in various solvents and biological systems .

Structural Characteristics

The structural features of methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate contribute significantly to its chemical reactivity and potential biological activities. The compound possesses a quinoxaline scaffold with two adjacent carbonyl groups, creating a cyclic diamide system .

Chemical Structure Identifiers

For computational and database purposes, several structural identifiers have been established for this compound:

  • Standard InChI: InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14)

  • Standard InChIKey: NWNGKOXONKYINR-UHFFFAOYSA-N

  • Canonical SMILES: COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2

These structural identifiers enable precise identification and retrieval of the compound's information across various chemical databases and computational platforms.

Related Compounds and Structural Analogs

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate belongs to a broader family of substituted quinoxalinones. Several structurally related compounds have been identified and studied, providing valuable insights into the potential applications and structural modifications of this chemical class.

Table 4.1: Structural Analogs of Methyl 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate

Compound NameCAS NumberMolecular FormulaStructural Difference
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate92473-55-7C₁₁H₁₀N₂O₄Additional methyl group at N-1 position
1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid1038385-70-4C₁₀H₈N₂O₄Carboxylic acid instead of methyl ester
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid1255717-69-1C₉H₈N₂O₅Carboxylic acid instead of methyl ester and hydrate form
N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide770736C₉H₉N₃O₄SSulfonamide group instead of methyl carboxylate

These structural analogs differ mainly in the nature of the substituent at position 6 and the presence or absence of N-substitution . Such structural variations can significantly influence the physicochemical properties and potential biological activities of these compounds.

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